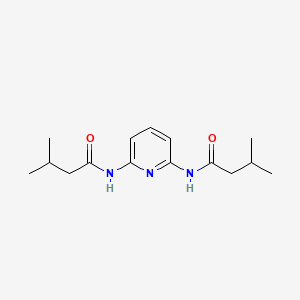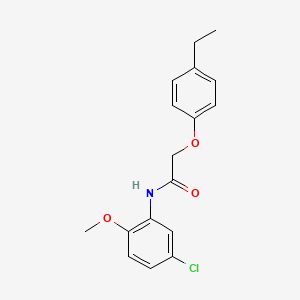![molecular formula C15H14N4O2S B5878888 5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)
5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a phenyl group and a sulfonylmethyl group attached to a 4-methylphenyl moiety
Preparation Methods
The synthesis of 5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole typically involves the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole. This reaction can be carried out using hydrogen peroxide in acetic acid under microwave activation or convection heating . The microwave activation method is preferred as it shortens the reaction time and increases the selectivity of the oxidation process . The reaction conditions include a temperature of 55°C and a reaction time of 1.5 hours under microwave activation .
Chemical Reactions Analysis
5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole to form the sulfonyl derivative is a key reaction . Common reagents used in these reactions include hydrogen peroxide and acetic acid . The major products formed from these reactions are 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole and this compound .
Scientific Research Applications
5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole has several scientific research applications. In medicinal chemistry, it is studied for its potential antimicrobial and anti-inflammatory activities . The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development. In materials science, tetrazole derivatives are explored for their energetic properties and potential use in propellants and explosives . Additionally, the compound is used in organic synthesis as an intermediate for the preparation of more complex molecules .
Mechanism of Action
The mechanism of action of 5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with receptors . The tetrazole ring can also engage in hydrogen bonding and other interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole include 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole and other tetrazole derivatives with different substituents . These compounds share similar structural features but differ in their chemical and biological properties.
Properties
IUPAC Name |
5-[(4-methylphenyl)sulfonylmethyl]-1-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-12-7-9-14(10-8-12)22(20,21)11-15-16-17-18-19(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVJNRXJZNZIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322367 |
Source


|
| Record name | 5-[(4-methylphenyl)sulfonylmethyl]-1-phenyltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49721881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898653-14-0 |
Source


|
| Record name | 5-[(4-methylphenyl)sulfonylmethyl]-1-phenyltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(5-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-FURYL)BENZOIC ACID](/img/structure/B5878814.png)
![[(Z)-[amino-(3-methylphenyl)methylidene]amino] 3-chlorobenzoate](/img/structure/B5878817.png)
![3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propanoic acid](/img/structure/B5878823.png)



![2-(2,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5878847.png)
![1-[(3-FLUOROPHENYL)METHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE](/img/structure/B5878850.png)

![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5878865.png)
![3-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5878871.png)
![Methyl {4-[(cyclohexylcarbamothioyl)amino]phenyl}acetate](/img/structure/B5878874.png)


